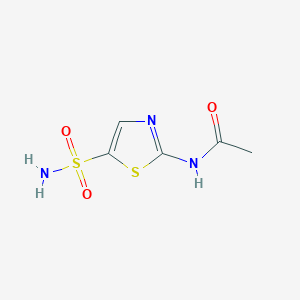![molecular formula C7H14O2 B2962318 rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol CAS No. 75658-83-2](/img/structure/B2962318.png)
rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol is a research chemical with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . This compound is characterized by its cyclopentane ring structure with two hydroxymethyl groups attached at the 1 and 2 positions. It is primarily used in various research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol typically involves the cyclization of appropriate precursors followed by hydroxymethylation. One common method includes the use of cyclopentane derivatives, which undergo hydroxymethylation under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced in bulk quantities for research purposes. Companies like Biosynth offer high-quality this compound for pharmaceutical testing and other research applications .
Chemical Reactions Analysis
Types of Reactions
rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentylmethanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclopentylmethanol derivatives.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol is utilized in a variety of scientific research fields, including:
Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems and chemical processes .
Comparison with Similar Compounds
rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol can be compared with other similar compounds, such as:
Cyclopentylmethanol: Lacks the additional hydroxymethyl group, resulting in different chemical properties and reactivity.
Cyclopentane-1,2-diol: Contains two hydroxyl groups but lacks the methanol functionality, leading to different chemical behavior.
Cyclopentylmethylamine: Contains an amine group instead of hydroxyl groups, resulting in different reactivity and applications.
Properties
CAS No. |
75658-83-2 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
[2-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H14O2/c8-4-6-2-1-3-7(6)5-9/h6-9H,1-5H2 |
InChI Key |
NXKFMUFJMLNJOB-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)CO)CO |
Canonical SMILES |
C1CC(C(C1)CO)CO |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)
![2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2962248.png)


![Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate](/img/structure/B2962251.png)
![6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2962252.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2962257.png)
![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
